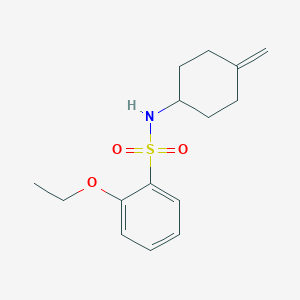

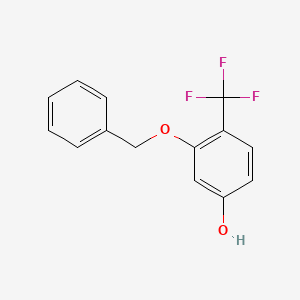

2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

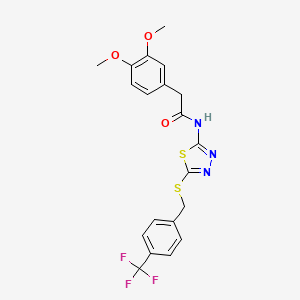

The synthesis of this compound involves complex chemical reactions. The one-pot reaction sequence of chlorosulfonation-amidation was reported for the synthesis of sulfonamide-substituted diarylheterocycles . In this sequence, the protodeboronation of 2 alkyl pinacol boronic esters was achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of .Molecular Structure Analysis

The molecular structure of this compound is complex and involves various functional groups. The typical structure of a tertiary SN involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various steps. The electrophilic aromatic substitution is a common type of reaction involving aromatic rings . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. The compound has a molecular weight of 122.1644 . It is a synthetic compound that can be easily prepared in the lab.Aplicaciones Científicas De Investigación

Metabolic Activation and Toxicity Studies

Sulfonamides, including benzene sulfonamide derivatives, are often studied in the context of metabolic activation and toxicity. For example, the study of alkyl-substituted polycyclic aromatic hydrocarbons (PAHs) metabolized to reactive benzylic sulfuric acid esters via benzylic hydroxylation and subsequent sulfonation highlights the importance of understanding the metabolic pathways and potential toxic effects of such compounds. This knowledge is crucial in toxicology and pharmacology for assessing the safety of chemicals and developing new drugs with fewer side effects (Engst et al., 1999).

Photochromic Materials

Sulfonamide-containing azobenzene groups have been utilized in the development of photochromic materials. These materials exhibit trans-cis isomerization under illumination, which can be reversed in subsequent cycles. Such properties are valuable in the field of materials science for creating responsive coatings, optical storage devices, and sensors (Ortyl et al., 2002).

Catalytic Reactions and Organic Synthesis

Research into catalytic reactions involving benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes, which undergo selective C-C bond activation, shows the utility of sulfonamide derivatives in synthesizing complex organic structures. This has implications for organic synthesis, providing pathways to synthesize novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Chen et al., 2016).

Coordination Chemistry and Metal Complex Formation

Sulfonamide derivatives can act as ligands in coordination chemistry, forming complexes with various metals. Such studies are essential for understanding the chemical properties and reactivities of metal complexes, which have applications in catalysis, environmental chemistry, and the development of metal-based drugs (Bermejo et al., 2000).

Mecanismo De Acción

Target of Action

Given its structural similarity to other sulfonamides, it’s plausible that it may interact with enzymes or receptors that have an affinity for sulfonamide groups .

Mode of Action

Based on the general mechanism of electrophilic aromatic substitution reactions of benzene derivatives , the compound might form a sigma-bond with its target, generating an intermediate. This intermediate then undergoes further reactions, leading to the formation of a substituted benzene ring .

Biochemical Pathways

Considering its structural features, it might be involved in pathways where electrophilic aromatic substitution reactions occur .

Result of Action

Based on its potential mode of action, it might lead to changes in the structure of its target, which could subsequently alter the target’s function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide .

Propiedades

IUPAC Name |

2-ethoxy-N-(4-methylidenecyclohexyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-3-19-14-6-4-5-7-15(14)20(17,18)16-13-10-8-12(2)9-11-13/h4-7,13,16H,2-3,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBWGTMFHQVUNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)NC2CCC(=C)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2814844.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2814846.png)

![N-Methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine;hydrochloride](/img/structure/B2814849.png)

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2814850.png)

![N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2814857.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2814861.png)